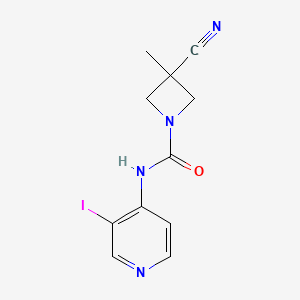![molecular formula C16H18N4O B7055774 3-[1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile](/img/structure/B7055774.png)
3-[1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a benzonitrile group, a pyrrolidine ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the benzonitrile group through a coupling reaction. Common reagents used in these steps include carbodiimides for activation and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of products depending on the substituents introduced.
Scientific Research Applications
3-[1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in areas such as oncology or neurology.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile include:
- 2,2’-Bipyridyl
- 4,4’-Dimethyl-2,2’-dipyridyl
- 3-Methoxyphenylboronic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-11(14-5-3-4-13(8-14)9-17)20-7-6-15(10-20)16-18-12(2)19-21-16/h3-5,8,11,15H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMFXDGBCYADST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(C2)C(C)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N-methylcyclopentane-1-carboxamide](/img/structure/B7055692.png)
![[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B7055701.png)
![N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7055714.png)


![N,3,4,7-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B7055742.png)

![2-(2-chlorophenoxy)-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]propan-1-one](/img/structure/B7055754.png)
![[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7055761.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxamide](/img/structure/B7055769.png)

![N-[3-[4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl]propyl]acetamide](/img/structure/B7055778.png)
![3-Methyl-5-[1-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B7055786.png)

